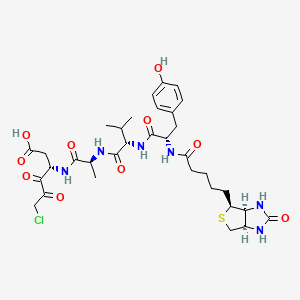
Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone: is a synthetic peptide-based compound commonly used in biochemical research and drug discoveryThis compound is often utilized to study apoptosis pathways and evaluate potential therapeutics targeting caspases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is fully assembled, the biotinyl group and the chloromethylketone moiety are introduced through specific chemical reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are the individual amino acids and biotinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is used as a tool to study the reactivity and specificity of caspases and other proteases. It helps in understanding the mechanisms of enzyme inhibition and substrate recognition.
Biology: In biological research, this compound is employed to investigate apoptosis pathways. It is used to inhibit caspase activity in cell culture experiments, allowing researchers to study the effects of caspase inhibition on cell survival and death.
Medicine: this compound is explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders. It serves as a lead compound for the development of caspase inhibitors.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It aids in the identification and validation of new drug targets and the screening of potential therapeutic compounds.
Wirkmechanismus
Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone exerts its effects by irreversibly inhibiting caspases. The chloromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of caspase substrates, thereby blocking the apoptotic signaling pathways. The biotinyl group allows for easy detection and purification of the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Biotinyl-Tyr-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a fluoromethylketone group instead of a chloromethylketone group.
Biotinyl-Tyr-Val-Ala-Asp-aldehyde: A reversible caspase inhibitor with an aldehyde group.
Biotinyl-Tyr-Val-Ala-Asp-methylester: A caspase inhibitor with a methylester group.
Uniqueness: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is unique due to its irreversible inhibition mechanism and the presence of a biotinyl group, which facilitates detection and purification. The chloromethylketone group provides a strong and stable covalent bond with the active site cysteine residue of caspases, making it a potent and specific inhibitor.
Eigenschaften
Molekularformel |
C33H45ClN6O10S |
|---|---|
Molekulargewicht |
753.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-chloro-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C33H45ClN6O10S/c1-16(2)27(32(49)35-17(3)30(47)37-20(13-26(44)45)29(46)23(42)14-34)39-31(48)21(12-18-8-10-19(41)11-9-18)36-25(43)7-5-4-6-24-28-22(15-51-24)38-33(50)40-28/h8-11,16-17,20-22,24,27-28,41H,4-7,12-15H2,1-3H3,(H,35,49)(H,36,43)(H,37,47)(H,39,48)(H,44,45)(H2,38,40,50)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |
InChI-Schlüssel |
QUAFAFUOWPAXMI-QUBDBNATSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


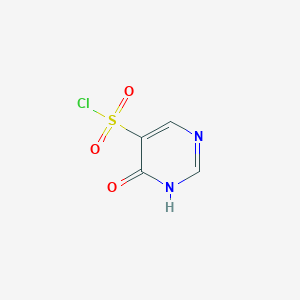
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)

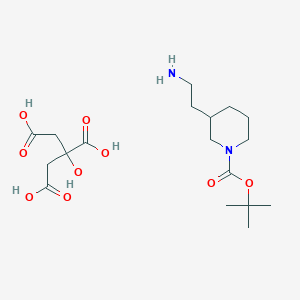
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
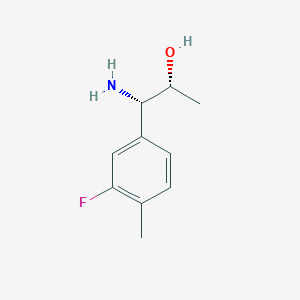
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
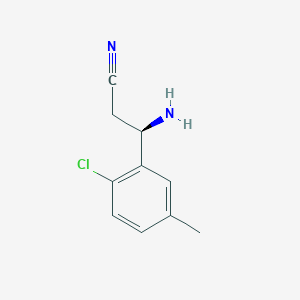
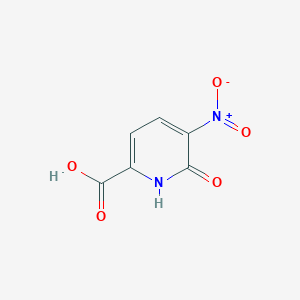
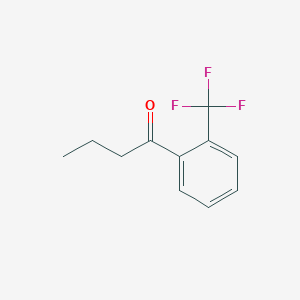
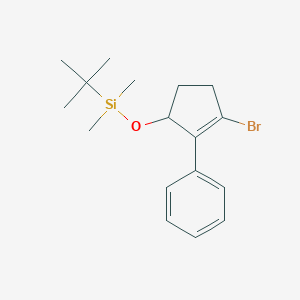

![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)
